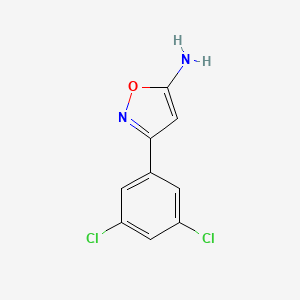

5-Amino-3-(3,5-dichlorophenyl)isoxazole

説明

Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Research

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique electronic and structural properties allow it to serve as a versatile building block in the design of novel therapeutic agents. The isoxazole ring is a feature in a number of commercially available drugs, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The presence of the nitrogen and oxygen atoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for the binding of molecules to biological targets. Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, helping to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The synthetic versatility of the isoxazole ring allows for the introduction of a wide variety of substituents at different positions, enabling the fine-tuning of a compound's biological activity. nih.gov This adaptability has made isoxazole derivatives a major focus of research in the quest for new and more effective treatments for a range of diseases.

Contextualization of 5-Amino-3-(3,5-dichlorophenyl)isoxazole within Isoxazole Chemistry

This compound is a derivative of the 5-aminoisoxazole family. The presence of an amino group at the 5-position significantly influences the electronic properties of the isoxazole ring, potentially enhancing its biological activity and providing a key site for further chemical modification. The 3-position is substituted with a 3,5-dichlorophenyl group. The inclusion of a dichlorinated phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability, and to introduce specific interactions with biological targets.

The synthesis of 3,5-disubstituted isoxazoles is well-established, often involving the reaction of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). biomedpharmajournal.org For 5-aminoisoxazoles specifically, a common synthetic route involves the reaction of β-ketonitriles with hydroxylamine. doi.org In the case of this compound, a plausible synthetic precursor would be a β-ketonitrile bearing a 3,5-dichlorophenyl group.

Overview of Current Research Trajectories and Open Questions

Current research into isoxazole derivatives is largely driven by the pursuit of new therapeutic agents. Studies on dichlorophenyl-substituted isoxazoles have explored their potential as antifungal and anticancer agents. acs.orgimpactfactor.org For instance, some 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives have shown promising antifungal activity. acs.org

For 5-aminoisoxazole derivatives, research has focused on their broad biological potential, including their use as building blocks for more complex molecules and their inherent bioactivities. rsc.org The amino group offers a handle for further synthetic transformations, allowing for the creation of diverse chemical libraries for biological screening.

Given the lack of specific research on this compound, several open questions remain. A primary area for investigation would be the systematic evaluation of its biological activity profile, including its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Furthermore, exploring the structure-activity relationships of this compound and its derivatives could provide valuable insights for the design of more potent and selective therapeutic agents. The development of a regioselective and efficient synthesis for this specific compound would also be a valuable contribution to isoxazole chemistry. doi.org

Data on Related Compounds

Due to the absence of specific experimental data for this compound in the surveyed literature, the following tables present data for analogous compounds to provide a contextual reference for its potential physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of an Analogous Dichlorophenyl Isoxazole Derivative

| Property | Value |

| Compound Name | 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid |

| Molecular Formula | C₁₀H₅Cl₂NO₃ |

| Molecular Weight | 258.06 g/mol |

| Melting Point | 178-186°C |

| Appearance | White powder |

| Data sourced from related chemical supplier information. chemimpex.com |

Table 2: Spectroscopic Data for an Analogous Aminoisoxazole Derivative

| Spectroscopic Data | Value |

| Compound Name | Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.43 (t, 3H, J=7.1 Hz), 4.43 (q, 2H, J=7.1 Hz), 7.19 (s, 2H, NH₂), 7.52–7.71 (m, 3H, Ar), 7.77 (t, 1H, J=8.4 Hz, Ar), 7.86–7.97 (m, 2H, Ar), 8.03 (t, 1H, J=8.4 Hz, Ar), 9.00 (br. s, 1H, NH) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 14.43, 61.07, 112.98, 119.23, 122.30, 124.42, 127.65, 128.59, 132.29, 169.06 (C=O) |

| Data is illustrative and sourced from a study on a different but structurally related 5-aminoisoxazole derivative. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,5-dichlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTZJUPAALEVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 3 3,5 Dichlorophenyl Isoxazole and Analogues

Strategies for Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring is the cornerstone of synthesizing 5-amino-3-(3,5-dichlorophenyl)isoxazole and its analogues. Several classical and modern synthetic methods are employed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclization of α,β-Acetylenic Oximes

The cyclization of α,β-acetylenic oximes is a versatile method for the synthesis of substituted isoxazoles. This approach typically involves the intramolecular cyclization of an oxime functional group onto a proximate alkyne. The reaction can be promoted by various catalysts, with gold(III) catalysis being a notable example. In a typical reaction, an α,β-acetylenic ketone or aldehyde is first reacted with hydroxylammonium chloride to form the corresponding α,β-acetylenic oxime. Subsequent treatment with a catalyst, such as gold(III) chloride, in a suitable solvent like dichloromethane, induces cycloisomerization to yield the isoxazole ring. researchgate.net

The regioselectivity of this method is dependent on the substitution pattern of the starting acetylenic oxime, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. researchgate.net For the synthesis of analogues of this compound, an appropriately substituted α,β-acetylenic oxime bearing the 3,5-dichlorophenyl group would be the key starting material.

Table 1: Examples of Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

| Starting Material (α,β-Acetylenic Oxime) | Catalyst | Product (Isoxazole) | Yield (%) | Reference |

| Phenylpropynal Oxime | AuCl₃ | 3-Phenylisoxazole | 90 | researchgate.net |

| 1-Phenylprop-2-yn-1-one Oxime | AuCl₃ | 5-Phenylisoxazole | 92 | researchgate.net |

| 1,3-Diphenylprop-2-yn-1-one Oxime | AuCl₃ | 3,5-Diphenylisoxazole | 93 | researchgate.net |

This table presents generalized examples from the literature to illustrate the methodology. Specific yields for the synthesis of this compound analogues via this method would require experimental investigation.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkenes or Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a powerful and widely used method for constructing the isoxazole ring. This reaction, often referred to as the Huisgen cycloaddition, involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile (an alkene or alkyne). When an alkyne is used as the dipolarophile, an isoxazole is formed directly.

For the synthesis of 3-(3,5-dichlorophenyl)isoxazole derivatives, 3,5-dichlorobenzonitrile (B1202942) oxide would be the key 1,3-dipole. This reactive intermediate can be generated in situ from the corresponding aldoxime, 3,5-dichlorobenzaldoxime, by oxidation, or from the corresponding hydroximoyl chloride by dehydrochlorination. The choice of the alkyne partner determines the substitution at the 4- and 5-positions of the resulting isoxazole. To introduce a 5-amino group, an ynamine or an alkyne with a masked amino group could be employed as the dipolarophile.

The regioselectivity of the cycloaddition is a critical aspect, with the electronic and steric properties of both the nitrile oxide and the alkyne influencing the outcome. Copper(I)-catalyzed versions of this reaction are known to proceed with high regioselectivity, typically affording 3,5-disubstituted isoxazoles from terminal alkynes. nih.gov

Reactions Involving α-Chlorooximes and Alkyl Nitriles

A convenient synthesis of 4-alkyl-5-aminoisoxazoles has been achieved through the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. beilstein-journals.org This method is particularly relevant for the synthesis of analogues of this compound. The reaction proceeds by treating an α-chlorooxime, such as 3,5-dichlorobenzaldehyde (B167965) α-chlorooxime, with the lithium salt of an alkyl nitrile. The nitrile anion acts as a nucleophile, attacking the carbon of the chlorooxime, which is followed by cyclization to form the 5-aminoisoxazole ring.

This approach offers a direct route to 5-aminoisoxazoles with substituents at the 3- and 4-positions determined by the choice of the α-chlorooxime and the alkyl nitrile, respectively. The reaction has been shown to be effective for a range of aryl and alkyl α-chlorooximes and various alkyl nitriles.

Table 2: Synthesis of 4-Alkyl-5-aminoisoxazoles from α-Chlorooximes and Alkyl Nitriles

| α-Chlorooxime | Alkyl Nitrile | Product (5-Aminoisoxazole) | Yield (%) | Reference |

| Benzaldehyde α-chlorooxime | Acetonitrile | 5-Amino-4-methyl-3-phenylisoxazole | 85 | beilstein-journals.org |

| Benzaldehyde α-chlorooxime | Propionitrile | 5-Amino-4-ethyl-3-phenylisoxazole | 82 | beilstein-journals.org |

| 4-Chlorobenzaldehyde α-chlorooxime | Acetonitrile | 5-Amino-3-(4-chlorophenyl)-4-methylisoxazole | 80 | beilstein-journals.org |

This table illustrates the general applicability of the method. The synthesis of this compound would involve the use of 3,5-dichlorobenzaldehyde α-chlorooxime.

Addition of Hydroxylamine (B1172632) to α-Cyano Ketones

The condensation of hydroxylamine with β-ketonitriles (α-cyano ketones) is a classical and effective method for the preparation of 5-aminoisoxazoles. doi.org To synthesize this compound, the required precursor would be 3-(3,5-dichlorophenyl)-3-oxopropanenitrile. This intermediate can be prepared through the condensation of an ester of 3,5-dichlorobenzoic acid with acetonitrile.

The subsequent reaction of the β-ketonitrile with hydroxylamine, typically in a refluxing alcohol, leads to the formation of the 5-aminoisoxazole. The reaction proceeds via the initial formation of an oxime with the ketone carbonyl, followed by intramolecular cyclization of the hydroxyl group onto the nitrile, leading to the isoxazole ring. The regioselectivity of this cyclization generally favors the formation of the 5-aminoisoxazole isomer. doi.org

Palladium-Catalyzed Multicomponent Coupling Reactions

Palladium-catalyzed multicomponent reactions have emerged as powerful tools for the efficient synthesis of highly substituted isoxazoles. These reactions allow for the assembly of the isoxazole ring from multiple starting materials in a single pot, often with high atom economy.

One such strategy involves a four-component, three-step synthesis that concatenates a Sonogashira coupling, a cyclocondensation, and a Suzuki coupling in a one-pot fashion. nih.gov For instance, a 3-biaryl-substituted isoxazole can be synthesized starting with a palladium-catalyzed Sonogashira coupling of an aroyl chloride with a terminal alkyne. The resulting alkynone undergoes cyclocondensation with hydroxylamine to form the isoxazole core. A final palladium-catalyzed Suzuki coupling with a boronic acid can then be used to introduce further diversity. To create analogues of this compound, 3,5-dichlorobenzoyl chloride could be used as the starting aroyl chloride.

Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles, aiming to develop more environmentally benign and sustainable methods. These approaches focus on the use of safer solvents, milder reaction conditions, and the reduction of waste.

One notable green approach is the use of deep eutectic solvents (DES) as catalytic media. For example, a mixture of potassium carbonate and glycerol (B35011) has been successfully employed for the multicomponent synthesis of novel 5-amino-isoxazole-4-carbonitriles from malononitrile, hydroxylamine hydrochloride, and various aldehydes. beilstein-journals.org This method offers an efficient, environmentally friendly, and economical procedure with good product yields and short reaction times.

The use of water as a solvent is another key aspect of green isoxazole synthesis. Amine-functionalized cellulose (B213188) has been used as a catalyst in the three-component reaction between hydroxylamine hydrochloride, various aldehydes, and β-keto esters in water at room temperature to produce 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields. nih.gov This method aligns with several green chemistry principles, including waste reduction, atom economy, and the use of an environmentally friendly solvent. nih.gov

Multicomponent Reactions utilizing Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)

The pursuit of sustainable chemical processes has led to the exploration of multicomponent reactions (MCRs) in environmentally benign solvents like Deep Eutectic Solvents (DESs). These solvents, often composed of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low toxicity, biodegradability, and recyclability. A one-pot, three-step synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated using a choline (B1196258) chloride:urea DES. This method involves the in situ formation of an oxime from an aldehyde and hydroxylamine, followed by chlorination and subsequent [3+2] cycloaddition with an alkyne. The DES medium was found to be crucial for the reaction to proceed and could be reused multiple times without a significant drop in yield rsc.org.

While this approach has been established for 3,5-disubstituted isoxazoles, the application of MCRs in DES for the direct synthesis of 5-aminoisoxazoles is an area of ongoing research. The principles of green chemistry suggest that adapting such methodologies for the synthesis of this compound would be a significant advancement.

Solvent-Free Reaction Conditions

Solvent-free reaction conditions represent another significant stride towards greener chemical synthesis, minimizing waste and reducing environmental impact. Mechanochemical synthesis, utilizing techniques such as ball-milling, has emerged as a powerful tool in this domain. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed through the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. This method provides moderate to excellent yields and is reproducible on a gram scale without requiring extended milling times researchgate.net.

The application of mechanochemistry to the synthesis of 5-aminoisoxazoles, particularly those with aryl substituents like the 3,5-dichlorophenyl group, holds considerable promise for clean and efficient manufacturing processes.

Heterogeneous Catalysis (e.g., TiO2)

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes. Titanium dioxide (TiO2) nanoparticles have garnered attention as robust and efficient heterogeneous catalysts in various organic transformations due to their high stability, low cost, and reusability. While the direct application of TiO2 as a heterogeneous catalyst for the synthesis of 5-aminoisoxazoles is not yet extensively documented, its potential is underscored by its use in related reactions. For instance, TiO2 has been employed in the synthesis of other nitrogen-containing heterocycles.

Furthermore, the field of photocatalysis offers intriguing possibilities. Visible-light-mediated methods for the generation of nitrile oxides from hydroxymoyl chlorides have been developed, which can then undergo cycloaddition reactions to form isoxazoles. The integration of TiO2 as a photocatalyst in such systems could provide a novel and green synthetic route to 5-aminoisoxazoles.

Regioselective Synthesis of 3,5-Disubstituted and 5-Aminoisoxazoles

The regioselective synthesis of isoxazoles is crucial for controlling the substitution pattern and, consequently, the biological activity of the final compound. The reaction of β-ketonitriles with hydroxylamine is a common and effective method for the preparation of 5-aminoisoxazoles. The regioselectivity of this reaction, yielding either the 5-amino or the 3-amino isomer, can be influenced by the nature of the substituents and the pH of the reaction medium doi.org. For instance, the cyclization of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride yields 5-amino-3-tert-butylisoxazole, while conducting the reaction in a weakly basic aqueous medium favors the formation of the 3-amino-5-tert-butylisoxazole (B1265968) regioisomer researchgate.net.

This regiochemical control is vital for the synthesis of this compound, ensuring the desired arrangement of the amino and dichlorophenyl groups on the isoxazole core. The general reaction scheme for the synthesis of 5-amino-3-arylisoxazoles from β-ketonitriles is presented below:

| Starting β-Ketonitrile | Reagents and Conditions | Product | Yield | Reference |

| Aryl-CO-CH2-CN | NH2OH·HCl, NaOAc, EtOH, reflux | 5-Amino-3-arylisoxazole | Good | researchgate.net |

| 4,4-dimethyl-3-oxopentanenitrile | NH2OH·HCl | 5-amino-3-tert-butylisoxazole | - | researchgate.net |

| 4,4-dimethyl-3-oxopentanenitrile | NH2OH, weakly basic aqueous media | 3-amino-5-tert-butylisoxazole | - | researchgate.net |

Functionalization and Derivatization Strategies of the Isoxazole Scaffold

The functionalization and derivatization of the isoxazole scaffold are key to exploring the structure-activity relationships of this class of compounds. The amino group of 5-aminoisoxazoles serves as a versatile handle for various transformations.

N-Functionalization: The primary amino group can be readily acylated or alkylated to introduce a wide range of substituents. N-acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base, while N-alkylation can be performed with alkyl halides. These reactions allow for the systematic modification of the properties of the parent compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient derivatization of heterocyclic compounds. Palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been successfully achieved using aryl iodides. This method allows for the selective introduction of various aryl groups onto the isoxazole ring, providing a convergent approach to novel analogues researchgate.netnih.gov. The use of specific ligands and activators is crucial for achieving high regioselectivity and yields in these transformations.

| Isoxazole Substrate | Coupling Partner | Catalyst/Ligand/Activator | Product | Yield | Reference |

| 3-Substituted Isoxazole | Aryl Iodide | PdCl2(MeCN)2 / DPPBz / AgF | 3-Substituted-5-arylisoxazole | Moderate to Good | researchgate.net |

These functionalization strategies are instrumental in the development of new derivatives of this compound with potentially enhanced biological activities.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of 5-Amino-3-(3,5-dichlorophenyl)isoxazole in the solid state. Studies of closely related isoxazole (B147169) derivatives, such as (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, show that the isoxazole ring typically adopts an envelope conformation. nih.gov For similar structures, the dihedral angle between the plane of the isoxazole ring and the attached phenyl ring is a key feature; for instance, in one derivative, this angle is approximately 13.4°. nih.gov The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including C—H⋯O, C—H⋯N, and C—H⋯π interactions, which create a robust three-dimensional structure. nih.gov While specific crystal data for the title compound is not detailed in the provided results, the analysis of analogous structures provides a strong framework for understanding its solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For isoxazole derivatives, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: In the ¹H NMR spectra of similar isoxazole compounds, the proton on the isoxazole ring typically appears as a singlet. For example, in 5-(3-chlorophenyl)-3-phenylisoxazole, this proton signal is observed around δ 6.84 ppm. rsc.org Protons on the phenyl rings display complex multiplet patterns in the aromatic region (typically δ 7.0–8.0 ppm). rsc.orgrjpbcs.com The amino group protons of this compound would be expected to produce a distinct signal, the chemical shift of which would be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For isoxazole rings, the carbon atoms typically resonate at distinct chemical shifts. In 5-(2,3-dichlorophenyl)-3-phenylisoxazole, the isoxazole carbons appear at δ 166.1, 162.9, and 103.1 ppm. rsc.org The carbons of the dichlorophenyl ring would exhibit characteristic shifts influenced by the electron-withdrawing chlorine atoms. The carbon atom bonded to the amino group would also have a specific resonance, confirming the substitution pattern.

| Nucleus | Typical Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| ¹H (Isoxazole-H) | 6.5–7.5 | Singlet, characteristic of the C4-H on the isoxazole ring. rsc.orgrjpbcs.com |

| ¹H (Aromatic-H) | 7.0–8.0 | Multiplets, corresponding to protons on the dichlorophenyl ring. rsc.org |

| ¹H (Amino-NH₂) | Variable | Broad singlet, chemical shift is solvent-dependent. |

| ¹³C (Isoxazole Ring) | 100–170 | Three distinct signals for the isoxazole carbon atoms. rsc.org |

| ¹³C (Aromatic Ring) | 120–140 | Signals for the six carbons of the dichlorophenyl group. rsc.org |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₉H₇Cl₂N₂O), HRMS analysis would be used to confirm this composition. In studies of similar compounds like 5-(2,3-dichlorophenyl)-3-phenylisoxazole, HRMS (ESI) data shows a calculated m/z for the [M+H]⁺ ion of 290.0134, with a found value of 290.0129, confirming its molecular formula. rsc.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses and unequivocally verifying the identity of the synthesized molecule.

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 5-(2,3-dichlorophenyl)-3-phenylisoxazole | C₁₅H₁₀Cl₂NO | [M+H]⁺ | 290.0134 | 290.0129 | rsc.org |

| This compound | C₉H₇Cl₂N₂O | [M+H]⁺ | 230.9930 | - | - |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

For this compound, the FTIR spectrum would be expected to show several key absorption bands:

N-H Stretching: The amino (NH₂) group would exhibit characteristic stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=N Stretching: The imine bond within the isoxazole ring would have a stretching vibration around 1500-1650 cm⁻¹. For instance, in 5-(3'-Chlorophenyl)3-phenylisoxazole, this peak is observed at 1511.72 cm⁻¹. rjpbcs.com

C=C Stretching: Aromatic C=C stretching vibrations from the dichlorophenyl ring typically appear in the 1450-1600 cm⁻¹ region. rjpbcs.com

N-O Stretching: The N-O bond of the isoxazole ring has a characteristic stretching frequency, often found around 1320-1400 cm⁻¹. rjpbcs.com

C-Cl Stretching: The carbon-chlorine bonds on the phenyl ring would produce strong absorptions in the fingerprint region, usually between 700-800 cm⁻¹. rjpbcs.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3100–3500 | researchgate.net |

| Aromatic (C-H) | Stretching | ~3050 | rjpbcs.com |

| Isoxazole (C=N) | Stretching | 1500–1650 | rjpbcs.com |

| Aromatic (C=C) | Stretching | 1450–1600 | rjpbcs.com |

| Isoxazole (N-O) | Stretching | 1320–1400 | rjpbcs.com |

| Aryl Halide (C-Cl) | Stretching | 700–800 | rjpbcs.com |

Computational and Theoretical Investigations of 5 Amino 3 3,5 Dichlorophenyl Isoxazole Systems

Molecular Docking Studies for Ligand-Receptor Interactions

Further research or de novo computational studies specifically targeting 5-Amino-3-(3,5-dichlorophenyl)isoxazole would be required to generate the detailed information requested in the outline.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of a compound and its interactions with biological targets.

Research on other isoxazole (B147169) derivatives has demonstrated the utility of this approach. For example, MD simulations have been used to confirm the stability of newly synthesized isoxazole compounds within the active sites of bacterial proteins, supporting their potential as antibacterial agents. acs.org Such studies often involve running simulations for tens to hundreds of nanoseconds to observe the dynamic behavior and ensure the stability of the interactions. nih.gov The insights gained from these simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested molecules.

For a class of compounds like this compound and its analogs, a QSAR study would involve compiling a dataset of structurally similar molecules with their corresponding measured biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized into several types, including:

1D descriptors: atom counts, molecular weight

2D descriptors: topological indices, molecular connectivity

3D descriptors: steric and conformational properties

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates these descriptors with the biological activity.

A successful QSAR model can provide valuable insights into the structural requirements for a desired biological effect. For instance, studies on other dichlorophenyl isoxazole derivatives have used hologram QSAR (HQSAR) to identify the structural features that are important for their fungicidal potency. acs.org These models can guide the synthesis of new derivatives with potentially improved activity.

In silico Pharmacokinetic and ADME Prediction Methodologies

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These computational methods assess the "drug-likeness" of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, various ADME parameters can be predicted using a range of computational models. These predictions are often based on established rules and models derived from large datasets of known drugs. Some key predicted properties include:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Veber's Rule: This rule relates the number of rotatable bonds and the polar surface area to oral bioavailability. researchgate.net

Absorption: Parameters such as human intestinal absorption and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. researchgate.net

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding help to understand how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to the elimination of the compound from the body can also be estimated.

Studies on other novel heterocyclic compounds have shown that in silico ADME predictions can successfully identify compounds with good predicted bioavailability and drug-like properties. researchgate.net These predictions are invaluable for prioritizing which compounds should be synthesized and tested in vitro and in vivo.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated in an in silico ADME prediction for a series of isoxazole derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Human Intestinal Absorption (%) |

| This compound | 245.08 | 2.8 | 1 | 2 | 85 |

| Derivative A | 275.12 | 3.2 | 1 | 3 | 82 |

| Derivative B | 299.15 | 3.5 | 2 | 3 | 78 |

| Derivative C | 315.20 | 4.0 | 1 | 2 | 75 |

Structure Activity Relationship Sar Studies of 5 Amino 3 3,5 Dichlorophenyl Isoxazole Derivatives

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of 5-amino-3-phenylisoxazole (B183965) derivatives is highly sensitive to the nature and position of substituents on both the phenyl and isoxazole (B147169) rings. Modifications to the dichlorophenyl moiety, the amino group, and other positions on the isoxazole ring can lead to significant changes in potency and target selectivity.

Role of Dichlorophenyl Moieties

The presence and substitution pattern of the phenyl ring at the 3-position of the isoxazole core are critical determinants of biological activity. While direct studies on the 3,5-dichlorophenyl substitution are limited in publicly available research, insights can be drawn from related structures. For instance, in a series of 3,4-dichlorophenyl isoxazole-substituted stilbene (B7821643) derivatives developed as antifungal agents, the dichlorophenyl group was integral to their activity against Botrytis cinerea. acs.org The substitution pattern on the phenyl ring is known to significantly affect the potency of aryl isoxazole compounds. In a study of aryl isoxazoline (B3343090) derivatives with insecticidal properties, compounds bearing a 3,5-dichlorophenyl group at the 5-position of the isoxazoline ring demonstrated potent activity. nih.gov This suggests that the 3,5-dichloro substitution pattern can be a key feature for achieving high biological potency in this class of compounds. The electronic and steric properties conferred by the chlorine atoms are crucial for interaction with biological targets.

Influence of the Amino Group

The 5-amino group on the isoxazole ring is a key pharmacophoric feature, and its modification has profound effects on biological activity. SAR studies on various 5-aminoisoxazole derivatives consistently highlight the importance of an unsubstituted amino group for potent activity. In a study of 3,4-diarylisoxazoles with antitubulin activity, one of the essential structural features for high potency was an unsubstituted 5-amino group. doi.org Similarly, when investigating isoxazole derivatives as potential COX-1 inhibitors, replacing a methyl group with an amino group at the 5-position enhanced both selectivity and inhibitory activity. nih.gov Conversely, derivatization of this amino group, such as through N,N-dialkylation or N,N-diacetylation, resulted in compounds with little to no activity. nih.gov This indicates that the primary amino group likely participates in crucial hydrogen bonding interactions with the target protein, which are disrupted upon substitution.

Correlations between Molecular Features and Target-Specific Biological Responses

The specific arrangement of substituents on the 5-amino-3-phenylisoxazole scaffold dictates its interaction with different biological targets, leading to varied pharmacological responses. The correlation between molecular structure and target-specific activity is a cornerstone of rational drug design.

Quantitative structure-activity relationship (QSAR) models have also been employed to provide deeper insights into the activity profiles of such compounds. For a series of 3,4-dichlorophenyl isoxazole-substituted stilbenes, a hologram quantitative structure-activity relationship (HQSAR) model was developed, which successfully correlated the structural features of the compounds with their antifungal activity. acs.org Such models are invaluable for predicting the activity of new derivatives and guiding further optimization.

Table 1: Impact of Phenyl Ring Substituents on Cytotoxicity of 3-Aryl Isoxazole Derivatives

| Phenyl Ring Substitution | Relative Cytotoxicity |

|---|---|

| Unsubstituted | Moderate |

| 4-Fluoro | Increased |

Note: This table is a generalized representation based on findings that electron-withdrawing groups like fluorine and trifluoromethyl on the phenyl ring tend to enhance cytotoxic activity in certain 3-aryl isoxazole series. nih.gov

Rational Design Principles for Optimized Bioactivity

The rational design of new bioactive molecules is a complex process that relies on an iterative cycle of design, synthesis, and biological testing, informed by established SAR. mdpi.com For isoxazole derivatives, several key principles for optimizing bioactivity have emerged from numerous studies.

A primary principle involves the strategic use of bioisosteric replacement and scaffold hopping to explore new chemical space while retaining key pharmacophoric features. Furthermore, the design process often focuses on optimizing interactions with the biological target. For antitubulin agents based on the 3,4-diarylisoxazole scaffold, potent activity was linked to three key features: the 5-aminoisoxazole bridge, an unsubstituted 5-amino group, and specific methoxy (B1213986) substitution patterns on the aryl rings. doi.org This provides a clear blueprint for designing new compounds with potentially enhanced antiproliferative activity.

Computational methods, including molecular docking and QSAR, are integral to modern rational design. acs.orgnih.gov These tools allow researchers to visualize binding modes, predict activity, and prioritize synthetic targets, thereby streamlining the drug discovery process. By combining established SAR data with computational insights, it is possible to design novel 5-Amino-3-(3,5-dichlorophenyl)isoxazole derivatives with optimized potency and selectivity for specific biological targets.

Table 2: Summary of Key SAR Findings for Bioactive Isoxazole Derivatives

| Molecular Feature | Observation | Implication for Bioactivity |

|---|---|---|

| 5-Amino Group | Unsubstituted primary amine is crucial. doi.orgnih.gov | Essential for target interaction, likely via H-bonding. |

| N-alkylation or N-acetylation leads to loss of activity. nih.gov | Steric hindrance or loss of H-bond donor capability. | |

| Phenyl Ring Substituents | Dichloro-substitution contributes to high potency. acs.orgnih.gov | Enhances binding affinity through electronic/steric effects. |

Agrochemical Applications of Isoxazole Compounds with Dichlorophenyl Substituents

Insecticidal Efficacy and Target Pests (e.g., Callosobruchus chinensis, Spodoptera frugiperda)

Isoxazole (B147169) derivatives have been investigated for their insecticidal properties against a variety of agricultural pests. Research into compounds structurally related to 5-Amino-3-(3,5-dichlorophenyl)isoxazole has shown activity against challenging pests like the fall armyworm, Spodoptera frugiperda. For instance, novel isoxazoline (B3343090) derivatives featuring a 3,5-dichlorophenyl group have been designed and synthesized, demonstrating significant lethality to S. frugiperda. One such derivative, N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide (G22), exhibited a half-maximal lethal concentration (LC50) of 1.57 mg/L against this pest. researchgate.net Another related compound also showed excellent activity against S. frugiperda with an LC50 of 3.46 mg/L. researchgate.net

Table 1: Insecticidal Activity of a Related Isoxazoline Compound against Spodoptera frugiperda

| Compound | Target Pest | LC50 (mg/L) |

|---|---|---|

| N-(4-acetamidophenyl)-4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzamide (G22) | Spodoptera frugiperda | 1.57 researchgate.net |

| 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(3-propionamidophenyl)benzamide (F32) | Spodoptera frugiperda | 3.46 researchgate.net |

Note: The data presented is for structurally related isoxazoline compounds and not for this compound.

Acaricidal Activity (e.g., against T. cinnabarinus)

The acaricidal, or mite-killing, properties of isoxazole derivatives are also of interest in crop protection. The carmine (B74029) spider mite, Tetranychus cinnabarinus, is a significant pest in agriculture, and various chemical classes are continuously being evaluated for their effectiveness against it. nih.gov While specific studies detailing the acaricidal activity of this compound against T. cinnabarinus are not prominent in the available literature, the general class of isoxazoline derivatives is known for its acaricidal agents. mdpi.com This suggests that isoxazole compounds bearing dichlorophenyl groups could potentially exhibit activity against this pest, though specific research is needed to confirm this.

Herbicidal Properties

Certain isoxazole derivatives have been successfully developed and commercialized as herbicides. nih.gov These compounds can interfere with essential biochemical pathways in susceptible plants, leading to their growth inhibition and death. For example, some N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have shown potent herbicidal activity. nih.gov While there is no specific public data on the herbicidal properties of this compound, the isoxazole scaffold is a known pharmacophore in herbicide research. mdpi.com

Soil Fungicidal Applications

The control of soil-borne fungal pathogens is a critical aspect of agriculture. Isoxazole derivatives have been explored for their fungicidal activity, with some compounds showing promise in controlling fungal diseases in plants. google.com Patents have been filed for isoxazole derivatives intended for use as fungicides, highlighting their potential in this area. google.com These compounds can be used as dressing agents for seeds and other plant propagation materials to protect against fungal infections and phytopathogenic fungi present in the soil. google.com Although specific soil fungicidal applications of this compound are not documented in the available research, the fungicidal potential of the broader isoxazole class suggests this as a possible area of application.

Future Research Perspectives and Translational Outlook

Advancements in Synthetic Methodologies for Complex Isoxazole (B147169) Structures

The synthesis of isoxazoles has evolved significantly, moving towards more efficient, regioselective, and environmentally friendly methods. rsc.orgnih.gov While the classical synthesis often involves the reaction of hydroxylamine (B1172632) with 1,3-diketones or 1,3-dipolar cycloaddition of nitrile oxides with alkynes, future research on 5-Amino-3-(3,5-dichlorophenyl)isoxazole and its analogues could leverage more advanced techniques. mdpi.comwikipedia.org

Modern synthetic strategies applicable to this class of compounds include:

Transition Metal-Catalyzed Cycloadditions: These methods offer improved control over regioselectivity, which is crucial for constructing highly substituted isoxazoles. rsc.org

Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and reaction conditions, such as sonication, can reduce the environmental impact of synthesis. rsc.orgnih.gov For instance, the synthesis of related isoxazoline-linked sulfonates has been achieved efficiently in water under ultrasound cavitation. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can decrease reaction times, improve yields, and facilitate the rapid generation of a library of derivatives for screening purposes. nanobioletters.com

Novel Reagents and Pathways: The development of new routes, such as the reaction of diarylcyanoketones with hydroxylamines to produce 5-aminoisoxazoles, provides alternative and potentially more efficient pathways to the target scaffold. doi.org Another approach involves the reaction of electrophilic alkenes with a tetranitromethane-triethylamine complex to yield 5-nitroisoxazoles, which can then be reduced to the corresponding 5-aminoisoxazoles. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Classical Cyclocondensation | Readily available starting materials. | Foundational method for basic scaffold synthesis. |

| 1,3-Dipolar Cycloaddition | High versatility and broad substrate scope. nih.gov | Synthesis of diverse analogues by varying alkyne and nitrile oxide precursors. |

| Metal-Catalyzed Reactions | High regioselectivity and efficiency. rsc.org | Precise construction of complex, polysubstituted derivatives. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. nih.gov | Development of sustainable and scalable manufacturing processes. |

Identification of Novel Biological Targets and Therapeutic Areas

The isoxazole moiety is present in numerous compounds with a wide array of biological activities, suggesting that this compound could be active in several therapeutic areas. rsc.orgnih.govijpcbs.com Future research should focus on screening this compound against novel and validated biological targets to uncover its therapeutic potential.

Potential Therapeutic Areas and Targets:

Oncology: Isoxazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms. nih.gov Diaryl-substituted isoxazoles, structurally related to the target compound, have been identified as potent antiproliferative agents that act as microtubule destabilizers by inhibiting tubulin polymerization. doi.orgnih.gov Other potential anticancer targets for isoxazole-based compounds include Heat shock protein 90 (Hsp90), Estrogen Receptor α (ERα), and various protein kinases. nih.govresearchgate.netnih.gov

Neurodegenerative and Psychiatric Disorders: Compounds featuring the isoxazole ring have been investigated as modulators of central nervous system targets. These include acting as agonists for neurotransmitter receptors like AMPA receptors or as inhibitors of key enzymes, which could be relevant for treating cognitive impairment in diseases such as Alzheimer's and Parkinson's disease. nih.govbohrium.commdpi.com

Infectious Diseases: The isoxazole nucleus is a key component of antibacterial drugs like sulfamethoxazole. nih.gov Research could explore the activity of this compound against drug-resistant bacterial strains, fungi, and other pathogens. bohrium.com

Inflammatory Diseases: Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. nih.govijpcbs.com This opens avenues for developing novel treatments for chronic inflammatory conditions.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target Example | Associated Therapeutic Area |

|---|---|---|

| Cytoskeletal Proteins | Tubulin | Oncology nih.gov |

| Chaperone Proteins | Hsp90 | Oncology researchgate.net |

| Nuclear Receptors | Estrogen Receptor α (ERα) | Breast Cancer nih.gov |

| Enzymes | COX-2, Carbonic Anhydrase | Inflammation, Oncology nih.govnih.gov |

| Ion Channels | Sodium Channels | Neurological Disorders (e.g., Epilepsy) nih.gov |

| Neurotransmitter Receptors | AMPA Receptors | Cognitive Disorders bohrium.commdpi.com |

Structure-Based Compound Design and Optimization Strategies

Rational, structure-based design is key to optimizing the potency and selectivity of lead compounds. For this compound, future research will involve systematic modifications of its structure to understand and improve its interaction with biological targets. Structure-Activity Relationship (SAR) studies on related isoxazoles provide a valuable starting point.

Key insights from SAR studies of analogous compounds include:

The unsubstituted 5-amino group is often critical for potent bioactivity, as demonstrated in antitubulin diarylisoxazoles. doi.orgnih.gov

The nature and position of substituents on the phenyl rings significantly influence potency. For example, in a series of antitubulin compounds, a 3,4,5-trimethoxy substitution pattern on one phenyl ring was found to be optimal. nih.gov

Modifying the core isoxazole ring or the linker between aromatic systems can modulate activity and pharmacokinetic properties.

Future design strategies for this compound would involve creating a library of analogues by:

Modifying the dichlorophenyl ring: Altering the position and number of halogen substituents or replacing them with other electron-withdrawing or electron-donating groups.

Functionalizing the 5-amino group: Introducing various acyl, alkyl, or aryl substituents to probe the steric and electronic requirements of the binding pocket.

Introducing substituents at the C4 position: Adding groups to the isoxazole ring to explore new interactions with the target and optimize the molecule's conformation.

Exploration of Emerging Agrochemical Applications

The isoxazole ring is a "privileged scaffold" not only in medicine but also in crop protection. scilit.com Many commercial pesticides, including herbicides and fungicides, are based on this heterocycle. wikipedia.orgresearchgate.net The presence of a dichlorinated phenyl group in this compound is a common feature in many agrochemicals, making this compound a strong candidate for screening in this sector.

Potential Agrochemical Roles:

Fungicides: Isoxazole derivatives have been developed as potent fungicides for controlling a variety of plant fungal diseases. google.comgoogle.com Research could evaluate the subject compound's efficacy against significant agricultural pathogens.

Herbicides: Marketed herbicides like isoxaflutole (B1672639) demonstrate the utility of the isoxazole core in weed control. ijpcbs.com The mechanism often involves the inhibition of critical plant enzymes. scilit.com

Insecticides: The isoxazoline (B3343090) class of compounds, closely related to isoxazoles, has gained prominence in pesticide discovery for its insecticidal properties. mdpi.comacs.org

Future work should involve screening this compound and its derivatives for broad-spectrum pesticidal activity, followed by studies to determine their mode of action and crop safety profile.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental methods offers a powerful paradigm to accelerate the drug and pesticide discovery process. nih.gov This integrated approach can save significant time and resources by prioritizing the synthesis of the most promising compounds.

A prospective workflow for this compound would include:

In Silico Screening and Docking: Using the structure of this compound as a query, virtual screening of compound libraries can identify other potential candidates. Molecular docking simulations can then predict how these molecules bind to the active sites of the biological targets identified in section 8.2, providing insights into binding affinity and interaction patterns. researchgate.netukaazpublications.comnih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to eliminate candidates with poor pharmacokinetic profiles early in the process. nih.gov

Guided Synthesis and Experimental Validation: The most promising candidates identified through computational analysis would be synthesized. These compounds would then undergo experimental validation through in vitro and in vivo assays to confirm their biological activity. nih.gov

Iterative Refinement: The experimental results are used as a feedback loop to refine the computational models, leading to more accurate predictions in subsequent rounds of design and testing. nih.gov Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. nih.gov

By integrating these approaches, research on this compound can be pursued more efficiently, increasing the likelihood of translating this chemical scaffold into valuable therapeutic or agrochemical agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-3-(3,5-dichlorophenyl)isoxazole, and how do reaction conditions influence yield?

- Methodology :

- Hydrazine-mediated cyclization : Reacting hydrazine hydrate with intermediates like substituted ketones in dimethylformamide (DMF) under reflux can yield aminoisoxazole derivatives. For example, hydrazine hydrate facilitates nitro group reduction and indazole ring closure in related compounds .

- Hydroxylamine condensation : Hydroxylamine hydrochloride reacts with α,β-unsaturated nitriles or arylhydrazonomesoxalonitrile derivatives in ethanol under reflux, producing aminoisoxazoles. This method achieves ~75% yield for analogous structures .

- Key Variables :

- Solvent choice (e.g., DMF vs. ethanol) impacts reaction efficiency.

- Temperature and reflux duration affect regioselectivity and by-product formation.

Q. How is this compound characterized, and what spectral data are critical for validation?

- Analytical Techniques :

- Mass Spectrometry : Exact mass (227.9527 g/mol) confirms molecular formula (C₉H₅Cl₂N₂O) .

- NMR Spectroscopy : A singlet at δ6.1 ppm (amino group) and aromatic multiplet at δ7.2–7.8 ppm (3,5-dichlorophenyl protons) are diagnostic .

- IR Spectroscopy : Absence of CO bands near 1660–1710 cm⁻¹ rules out keto-enol tautomerization .

Q. What preliminary biological activities are reported for isoxazole derivatives with dichlorophenyl substituents?

- Findings :

- Antifungal Activity : 3,5-Diphenyl isoxazole derivatives exhibit moderate antifungal activity against Candida spp. (MIC: 16–32 µg/mL) .

- Antioxidant Potential : Analogous structures show radical scavenging activity in DPPH assays (IC₅₀: 20–50 µM) .

Advanced Research Questions

Q. How can green synthesis methods be optimized for this compound to enhance sustainability?

- Approaches :

- Solvent-Free Conditions : Use microwave-assisted reactions to reduce DMF dependency, as demonstrated for isoxazole N-oxide derivatives .

- Catalytic Systems : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve regioselectivity in cyclization steps, reducing side products .

- Challenges : Balancing reaction efficiency (yield >65%) with environmental safety requires rigorous solvent screening .

Q. What is the impact of 3,5-dichlorophenyl substituents on the electronic and steric properties of the isoxazole core?

- Structural Insights :

- Electron-Withdrawing Effects : Chlorine atoms increase electrophilicity at the isoxazole 4-position, facilitating nucleophilic substitutions (e.g., acetamido derivatization) .

- Crystal Packing : X-ray diffraction of 3,5-bis(4-fluorophenyl)isoxazole reveals planar geometry, suggesting similar steric constraints for dichlorophenyl analogs .

Q. How can contradictory spectral or chromatographic data during synthesis be resolved?

- Troubleshooting :

- HPLC-PDA Analysis : Detect and quantify by-products (e.g., regioisomers) using C18 columns with acetonitrile/water gradients.

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as applied to fluorophenyl isoxazole derivatives .

- Case Study : IR spectra showing unexpected CO bands may indicate keto-enol tautomers; re-evaluate reaction stoichiometry or drying conditions .

Key Considerations for Researchers

- Regioselectivity : Monitor reaction progress via TLC to avoid isomeric by-products.

- Biological Screening : Prioritize assays for antimicrobial and antioxidant activities, leveraging structure-activity relationships from dichlorophenyl analogs .

- Data Reproducibility : Document solvent purity and drying protocols rigorously, as trace moisture can alter reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。